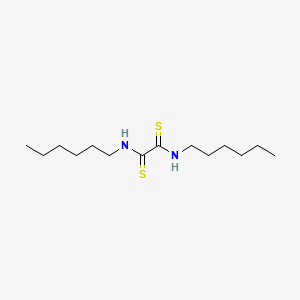
N,N'-Di-n-hexyldithiooxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Di-n-hexyldithiooxamide is an organic compound with the molecular formula C14H28N2S2 It is a derivative of dithiooxamide, where the hydrogen atoms on the nitrogen atoms are replaced by hexyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-Di-n-hexyldithiooxamide can be synthesized through the modified Willgerodt–Kindler reaction. This involves the reaction of tetrachloroethylene with sulfur and basic primary or secondary amines of the aliphatic series in dimethylformamide (DMF) under mild conditions. The reaction typically yields N,N’-disubstituted dithiooxamides in 30-70% yields with a 100% conversion of tetrachloroethylene .
Industrial Production Methods
The industrial production of N,N’-Di-n-hexyldithiooxamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of DMF as a solvent and the control of reaction temperature and time are crucial for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Di-n-hexyldithiooxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N,N’-Di-n-hexyldithiooxamide can yield sulfoxides or sulfones, while reduction can yield amines or thiols.
Applications De Recherche Scientifique
N,N’-Di-n-hexyldithiooxamide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of N,N’-Di-n-hexyldithiooxamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. This inhibition can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
N,N’-Di-n-hexyldithiooxamide is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
- N,N’-Di-n-butyldithiooxamide
- N,N’-Di-n-octyldithiooxamide
- N,N’-Di-n-decyldithiooxamide
Propriétés
Numéro CAS |
32461-94-2 |
|---|---|
Formule moléculaire |
C14H28N2S2 |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
N,N'-dihexylethanedithioamide |
InChI |
InChI=1S/C14H28N2S2/c1-3-5-7-9-11-15-13(17)14(18)16-12-10-8-6-4-2/h3-12H2,1-2H3,(H,15,17)(H,16,18) |
Clé InChI |
VVCNSLBJUGLILN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC(=S)C(=S)NCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


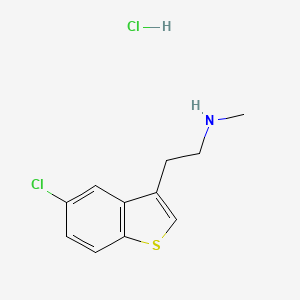
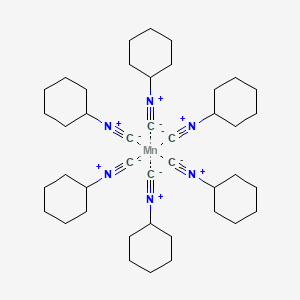
![4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine](/img/structure/B14688388.png)

![Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate](/img/structure/B14688397.png)

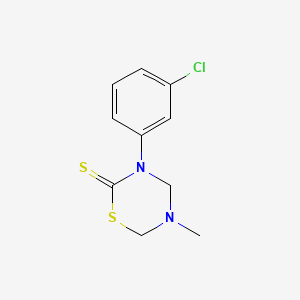
![2-[(2-Butylphenoxy)methyl]oxirane](/img/structure/B14688415.png)
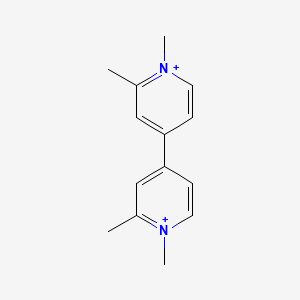

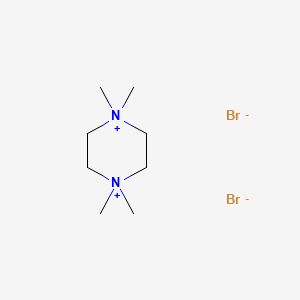
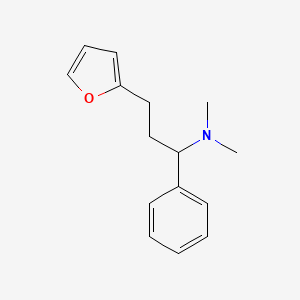
![Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate](/img/structure/B14688439.png)

